molecular formula C22H24N4O2S B2854122 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1251567-92-6

4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2854122
CAS No.: 1251567-92-6
M. Wt: 408.52
InChI Key: VCFAAVZJOZNLSS-UHFFFAOYSA-N
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Description

4-((3-(Piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide ( 1251567-92-6) is a synthetic small molecule with a molecular formula of C22H24N4O2S and a molecular weight of 408.52 g/mol . This compound features a complex structure incorporating pyrazine, piperidine, and thiophene moieties, which are of significant interest in medicinal chemistry and drug discovery. Pyrazine derivatives are recognized as versatile scaffolds in pharmaceutical research due to their diverse biological activities . Specifically, trisubstituted pyrazine compounds have been identified as potent, allosteric inhibitors of the NS2B-NS3 protease in Flaviviruses such as Zika, dengue, and West Nile virus, representing a promising starting point for antiviral drug development . Furthermore, structurally related compounds containing both pyrazine and benzamide groups have demonstrated notable antibacterial activity against pathogenic microorganisms like Staphylococcus aureus and Escherichia coli , as well as potent anticancer activity against human lung cancer (A549) cell lines in preliminary research . The presence of the piperidine ring is also a common feature in compounds with a range of pharmacological effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a biological probe for investigating new antiviral, antimicrobial, and anticancer agents. For detailed pricing and availability in quantities ranging from micromoles to milligrams, please contact our sales team.

Properties

IUPAC Name

4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c27-21(24-11-10-19-5-4-16-29-19)17-6-8-18(9-7-17)28-22-20(23-12-13-25-22)26-14-2-1-3-15-26/h4-9,12-13,16H,1-3,10-11,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFAAVZJOZNLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, including synthetic routes, biological assays, and mechanisms of action, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O3C_{25}H_{28}N_{4}O_{3}, with a molecular weight of 432.5 g/mol. The IUPAC name is N-[(3-ethoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide . The structural details are critical for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC25H28N4O3C_{25}H_{28}N_{4}O_{3}
Molecular Weight432.5 g/mol
IUPAC NameN-[(3-ethoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
InChI KeySDJAJTFMQVVKJT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps, including the formation of intermediate compounds through reactions such as the coupling of piperidine derivatives with pyrazine and benzamide moieties. One common method includes using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent to facilitate the reaction between various functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may modulate signaling pathways associated with various diseases, although the precise mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For example, a series of piperidine-based compounds have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . Such findings suggest that the target compound may possess similar properties due to structural similarities.

Enzyme Inhibition

Compounds in the same class have been evaluated for their inhibitory effects on various enzymes. For instance, some piperidine derivatives demonstrated strong inhibition against acetylcholinesterase and urease, which are critical in neurodegenerative diseases and bacterial infections respectively . This suggests that the target compound may also function as an enzyme inhibitor.

Case Studies

Several studies have highlighted the potential applications of compounds related to This compound :

  • Anti-tubercular Activity : In a study focused on synthesizing anti-tubercular agents, compounds structurally related to our target exhibited significant activity against Mycobacterium tuberculosis with low cytotoxicity against human cells .
  • Antioxidant Properties : Another study evaluated piperidine derivatives for their antioxidant activities, suggesting potential therapeutic applications in oxidative stress-related disorders .
  • Pharmacological Evaluation : A comprehensive pharmacological evaluation indicated that similar compounds displayed moderate to high potency in inhibiting RET kinase activity, which is relevant for cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight key modifications and their implications:

Compound Name Core Structure Key Substituents Bioactivity/Application (if reported) Reference
4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(4-(trifluoromethyl)benzyl)benzamide Pyrazine-benzamide Trifluoromethyl benzyl group on benzamide Unknown (structural analogue)
N-(4-(2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridyl)benzamide Thiazole-pyridine-benzamide Ethyl-3-methylphenyl thiazole on pyridine Investigated as TAK-715 (anti-inflammatory)
N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}furan-2-carboxamide Piperidine-linked furan-benzamide Hydroxypropoxy-piperidine and furan-carboxamide Insect growth regulator
GR125743 (N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-3-methyl-4-(4-pyridinyl)benzamide) Piperazine-benzamide Methoxy-piperazine and methyl-pyridinyl groups Serotonin receptor ligand (5-HT1D)

Key Structural and Functional Differences

  • Pyrazine vs. Thiazole/Pyridine Cores: The pyrazine core in the target compound (vs. thiazole in or pyridine in ) may alter electronic properties and binding affinity due to nitrogen positioning. Thiazole-containing analogues (e.g., ) often exhibit enhanced metabolic stability compared to pyrazines due to sulfur’s electronegativity.
  • Substituent Variations: The 2-(thiophen-2-yl)ethyl group in the target compound introduces a sulfur atom and a flexible ethyl linker, which may improve solubility and membrane permeability compared to the rigid trifluoromethyl benzyl group in . Piperidine vs.
  • Pharmacological Implications :

    • Compounds like GR125743 demonstrate that benzamide derivatives with piperazine substituents are potent GPCR ligands, suggesting the target compound’s piperidine-pyrazine scaffold could be optimized for similar targets.
    • Thiophene-containing analogues (e.g., ) have shown insecticidal activity, implying the target compound’s thiophen-2-yl group may confer bioactivity in agrochemical applications.

Research Findings and Gaps

  • Experimental Data: No direct bioactivity data for the target compound are available in the provided evidence. However, structural parallels to GPCR ligands () and insect growth regulators () suggest plausible therapeutic or agrochemical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(2-(thiophen-2-yl)ethyl)benzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Prepare the pyrazine intermediate (3-(piperidin-1-yl)pyrazin-2-ol) via nucleophilic substitution of 2-chloropyrazine with piperidine under basic conditions (e.g., NaH in DMF) .
  • Step 2 : Couple the intermediate to 4-hydroxybenzoic acid derivatives using Mitsunobu conditions (DIAD, PPh₃) or SNAr reactions to form the ether linkage .
  • Step 3 : Activate the benzamide via EDC/HOBt coupling with 2-(thiophen-2-yl)ethylamine. Purify via column chromatography (e.g., silica gel, gradient elution with EtOAc/hexanes) .
    • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., THF for solubility) and temperature (60–80°C for SNAr efficiency) .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Techniques :

  • NMR : Confirm regiochemistry of pyrazine substitution (e.g., δ 8.2 ppm for pyrazine protons) and benzamide carbonyl (δ 168 ppm in ¹³C NMR) .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ at m/z 463.2) .
  • Elemental Analysis : Validate C, H, N, S content against theoretical values (C: 64.98%, H: 6.59%, N: 12.62%, S: 7.23%) .

Q. What preliminary biological screening assays are appropriate for this compound?

  • In vitro :

  • Receptor Binding : Screen against GPCRs (e.g., dopamine, serotonin receptors) due to piperidine and thiophene moieties .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence polarization assays .
    • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Case Example : If IC₅₀ varies between fluorescence-based and radiometric kinase assays:

  • Hypothesis : Fluorescence quenching by the thiophene group may artifactually reduce signal .
  • Validation : Repeat assays using orthogonal methods (e.g., ADP-Glo™ kinase assay) and compare dose-response curves .
    • Statistical Analysis : Apply Bland-Altman plots to assess inter-assay variability .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Structural Modifications :

  • Replace the thiophene ethyl group with bioisosteres (e.g., furan or cyclopropyl) to reduce CYP450-mediated oxidation .
  • Introduce deuterium at metabolically labile positions (e.g., benzamide methylene) .
    • In vitro ADME :
  • Microsomal Stability : Incubate with rat/human liver microsomes; quantify parent compound via LC-MS/MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent assays .

Q. How does the piperidine-thiophene pharmacophore influence target selectivity?

  • SAR Studies :

  • Piperidine : Compare activity of piperidine vs. morpholine or pyrrolidine analogs. Piperidine’s basicity (pKa ~10.5) enhances membrane permeability but may increase off-target binding to amine transporters .
  • Thiophene : Replace with phenyl or pyridyl groups; observe reduced activity at serotonin receptors (5-HT₂A/2C), suggesting thiophene’s π-π interactions are critical .
    • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to map interactions with receptor binding pockets .

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